N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(o-tolyloxy)acetamide
Description
N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(o-tolyloxy)acetamide is a heterocyclic acetamide derivative featuring a fused thiazolo[3,2-b][1,2,4]triazole core substituted with a thiophen-2-yl group. The ethyl linker connects this heterocyclic system to an acetamide moiety modified with an ortho-tolyloxy (o-methylphenoxy) group.
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-13-5-2-3-6-15(13)25-11-17(24)20-9-8-14-12-27-19-21-18(22-23(14)19)16-7-4-10-26-16/h2-7,10,12H,8-9,11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGBDIMMQVCVJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(o-tolyloxy)acetamide is a complex organic compound known for its diverse biological activities. The compound features a thiazolo[3,2-b][1,2,4]triazole core, which is recognized for its potential in medicinal chemistry, particularly in anticancer and antimicrobial applications. This article compiles existing research findings to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
The structural composition of this compound includes:
- Thiazolo[3,2-b][1,2,4]triazole core
- Thiophene group
- Ethyl chain linked to an o-tolyloxy acetamide moiety
This unique arrangement enhances the compound's interaction with biological targets and may improve its therapeutic efficacy.
Anticancer Activity
Research has indicated that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant anticancer properties. A study evaluating various synthesized compounds demonstrated that those containing the thiazolo[3,2-b][1,2,4]triazole scaffold were particularly effective against several human cancer cell lines. Notably:
- 5-ylidene-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ones showed more potent anticancer activity compared to respective amides .
The anticancer activity was assessed against a panel of nearly 60 human cancer cell lines including:
- Renal cancer
- Leukemia
- Colon cancer
- Breast cancer
- Melanoma
The results indicated that modifications to the thiazole and triazole components could enhance efficacy against these cell lines .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. The compound was part of a study focusing on derivatives designed to inhibit bacterial growth. Key findings include:
- Compounds demonstrated activity against various bacterial strains.
- Some derivatives exhibited effective inhibition against M. tuberculosis and M. bovis .
The biological activities of compounds in this class are often attributed to their ability to interact with specific biological targets. For instance:
- Inhibition of FabI , an enzyme involved in bacterial fatty acid biosynthesis.
Docking studies have shown that effective compounds bind favorably at the active sites of their targets due to favorable π–π interactions with key residues .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Analogs:
- 2-(4-chlorophenoxy)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide (CAS: 894035-00-8): Structural Differences: The m-tolyl (meta-methylphenyl) group replaces the thiophen-2-yl on the thiazolo-triazole core, and the phenoxy group is para-chlorinated instead of ortho-methylated. Implications: The thiophene’s electron-rich aromatic system may enhance π-π stacking compared to m-tolyl.
| Compound Name | Core Heterocycle | R1 (Thiazolo-triazole) | R2 (Phenoxy) | Molecular Formula | Molecular Weight |
|---|---|---|---|---|---|
| Target Compound | Thiazolo[3,2-b][1,2,4]triazole | Thiophen-2-yl | o-Tolyloxy | Not Reported | Not Reported |
| 2-(4-Chlorophenoxy)-N-(2-(2-(m-tolyl)...) | Thiazolo[3,2-b][1,2,4]triazole | m-Tolyl | 4-Cl-phenoxy | C21H19ClN4O2S | 426.9 |
Thiazolidinone-Based Acetamides ()
Compounds such as 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9) and N-(4-fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (12) exhibit:
- Structural Contrasts: A thiazolidinone (5-membered) ring instead of the fused thiazolo-triazole system.
- Functional Trends : Electron-withdrawing groups (e.g., nitro-furyl in compound 12) reduce yields (53%) compared to electron-neutral substituents (90% for compound 9). The target compound’s thiophene may improve synthetic accessibility due to milder reaction conditions .
| Compound ID | Yield (%) | Melting Point (°C) | Key Substituents |
|---|---|---|---|
| 9 | 90 | 186–187 | 4-Chlorobenzylidene, 4-methoxyphenyl |
| 12 | 53 | 155–156 | 5-Nitro-2-furyl, 4-fluorophenyl |
Benzoimidazo-Triazole Derivatives ()
Compounds like 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one share the thiophene motif but incorporate a benzoimidazo-triazole core.
Triazino-Quinazoline Acetamides (–7)
Derivatives like N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide (4.8) demonstrate antitumor activity linked to triazino-quinazoline cores. While the target compound lacks this scaffold, its thiazolo-triazole-thiophene system could offer distinct electronic profiles for targeting different enzymes or receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
